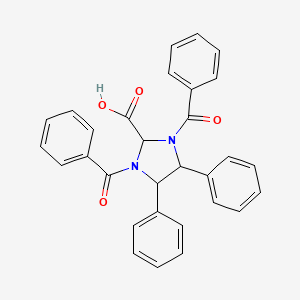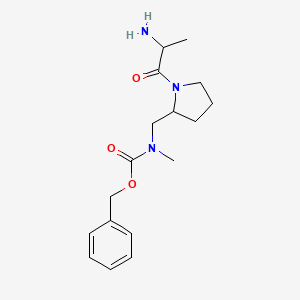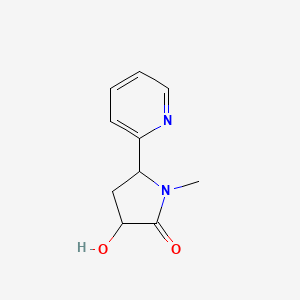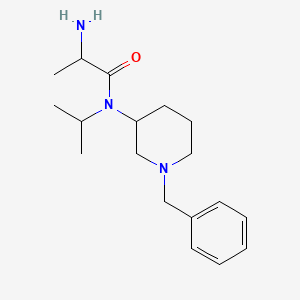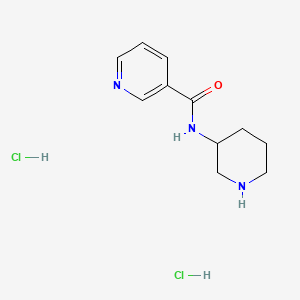![molecular formula C23H19N5O4S B14788201 4-Isoxazolecarboxamide, 3-[3-(aminoiminomethyl)phenyl]-N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-](/img/structure/B14788201.png)
4-Isoxazolecarboxamide, 3-[3-(aminoiminomethyl)phenyl]-N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isoxazolecarboxamide, 3-[3-(aminoiminomethyl)phenyl]-N-[2’-(aminosulfonyl)[1,1’-biphenyl]-4-yl]- is a complex organic compound with significant potential in various scientific fields. This compound features an isoxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. The presence of the isoxazole ring is notable for its biological activity and its role in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoxazolecarboxamide, 3-[3-(aminoiminomethyl)phenyl]-N-[2’-(aminosulfonyl)[1,1’-biphenyl]-4-yl]- typically involves multi-step organic reactions. One common method includes the cycloaddition reaction, where a precursor molecule undergoes a (3 + 2) cycloaddition to form the isoxazole ring. This reaction often employs catalysts such as copper (I) or ruthenium (II) to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for yield and purity, often requiring stringent control of reaction conditions such as temperature, pressure, and pH. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .
化学反应分析
Types of Reactions
4-Isoxazolecarboxamide, 3-[3-(aminoiminomethyl)phenyl]-N-[2’-(aminosulfonyl)[1,1’-biphenyl]-4-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Copper (I), ruthenium (II).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
4-Isoxazolecarboxamide, 3-[3-(aminoiminomethyl)phenyl]-N-[2’-(aminosulfonyl)[1,1’-biphenyl]-4-yl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 4-Isoxazolecarboxamide, 3-[3-(aminoiminomethyl)phenyl]-N-[2’-(aminosulfonyl)[1,1’-biphenyl]-4-yl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The isoxazole ring plays a crucial role in this interaction, as it can form hydrogen bonds and other interactions with the target molecules .
相似化合物的比较
Similar Compounds
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.
Biphenyl derivatives: Compounds with biphenyl structures but different functional groups.
Uniqueness
4-Isoxazolecarboxamide, 3-[3-(aminoiminomethyl)phenyl]-N-[2’-(aminosulfonyl)[1,1’-biphenyl]-4-yl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C23H19N5O4S |
|---|---|
分子量 |
461.5 g/mol |
IUPAC 名称 |
3-(3-methanehydrazonoylphenyl)-N-[4-(2-sulfamoylphenyl)phenyl]-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C23H19N5O4S/c24-26-13-15-4-3-5-17(12-15)22-20(14-32-28-22)23(29)27-18-10-8-16(9-11-18)19-6-1-2-7-21(19)33(25,30)31/h1-14H,24H2,(H,27,29)(H2,25,30,31) |
InChI 键 |
MUBFWVHACYXQLT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)NC(=O)C3=CON=C3C4=CC=CC(=C4)C=NN)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


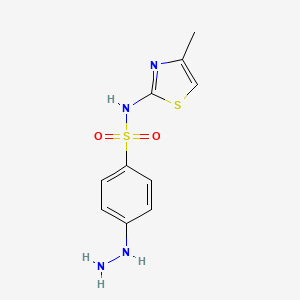
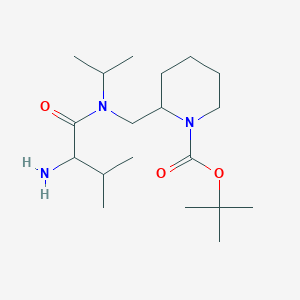
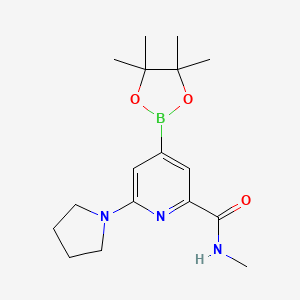
![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazine-3-carboxamide](/img/structure/B14788142.png)
![2-amino-N-[(2-cyanophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14788152.png)
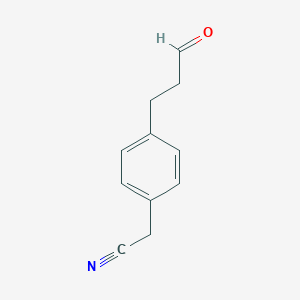
![Benzyl 2-[[2-[[(2-amino-4-methylsulfanylbutyl)disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B14788168.png)
![3-Piperidineacetic acid, 5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(1S)-2-methyl-1-[[(1-methylethyl)sulfonyl]methyl]propyl]-2-oxo-, (3R,5R,6S)-](/img/structure/B14788170.png)

